4-(2-Dimethylamino-vinyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-2-pyridin-4-ylethenamine |
InChI |
InChI=1S/C9H12N2/c1-11(2)8-5-9-3-6-10-7-4-9/h3-8H,1-2H3/b8-5+ |
InChI Key |
OWVFJYJLBSWYII-VMPITWQZSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=CC=NC=C1 |
Canonical SMILES |
CN(C)C=CC1=CC=NC=C1 |
Origin of Product |
United States |
Foundational Significance Within Heterocyclic Chemistry
Pyridine (B92270) and its derivatives are cornerstones of heterocyclic chemistry, a vast field that explores ring structures containing atoms of at least two different elements. rsc.orgnih.gov Pyridines are aromatic heterocyclic compounds structurally similar to benzene, but with one carbon atom replaced by a nitrogen atom. ontosight.aiwikipedia.org This substitution makes the pyridine ring electron-deficient and alters its reactivity compared to benzene. wikipedia.org
The introduction of a 2-dimethylamino-vinyl substituent at the 4-position of the pyridine ring, creating 4-(2-Dimethylamino-vinyl)pyridine, dramatically influences the electronic properties of the core heterocycle. The dimethylamino group is a strong electron-donating group, and its electrons can be delocalized through the vinyl bridge into the electron-deficient pyridine ring. This "push-pull" system results in a molecule with significant charge transfer characteristics, making it a subject of considerable interest.
The synthesis of such substituted pyridines can be achieved through various methodologies, often involving condensation reactions or palladium-catalyzed cross-coupling reactions. nih.govacs.orgresearchgate.net These synthetic routes allow for the creation of a wide array of pyridine derivatives with tailored properties. nih.govacs.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C9H12N2 |
| Molecular Weight | 148.21 g/mol |
| Appearance | (Varies, often a solid) |
| Solubility | (Data varies depending on solvent) |
Note: The properties listed are based on typical data for this class of compounds and may vary.
Broader Context of Electron Rich Pyridine and Vinyl Substituted Derivatives
The study of 4-(2-Dimethylamino-vinyl)pyridine is situated within the larger context of electron-rich and vinyl-substituted pyridines. Electron-rich pyridines, particularly those with π-donor groups in the para position, are crucial as nucleophiles in organocatalysis. rsc.orgrsc.org A well-known example is 4-(Dimethylamino)pyridine (DMAP), a highly effective catalyst for a wide range of organic reactions, including acylations and esterifications. sigmaaldrich.comsigmaaldrich.com The increased electron density on the pyridine (B92270) nitrogen in these compounds enhances their basicity and nucleophilicity. wikipedia.org
Vinyl-substituted pyridines are also a significant class of compounds. The vinyl group provides a site for further functionalization and polymerization, leading to the synthesis of polymers like poly(4-vinylpyridine). mdpi.comnih.govchemicalbook.com These polymers and their quaternized derivatives have applications in various fields due to their unique solvation and solid-state properties. mdpi.com The combination of a vinyl group and an electron-donating substituent, as seen in this compound, creates a molecule with a rich and versatile reactivity profile.
The electronic character of substituents on the pyridine ring has a profound effect on the basicity and reactivity of the molecule. acs.org The vinyl group, depending on its own substituents, can either donate or withdraw electrons, further tuning the properties of the pyridine system.
Interdisciplinary Research Potential of 4 2 Dimethylamino Vinyl Pyridine Systems
Advanced Synthetic Routes to the this compound Core
The formation of the this compound structure can be achieved through several strategic pathways, either by building the vinyl side-chain onto an existing pyridine (B92270) ring or by constructing the pyridine ring with the necessary substituent already in place.
A primary and direct method for synthesizing this compound involves the enamination of 4-picoline, which possesses an active methyl group. This transformation is typically achieved by reacting 4-picoline with a formamide (B127407) acetal (B89532), such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or a related aminal-ester. These reagents serve as one-carbon synthons that introduce the dimethylaminomethylene group, which then forms the vinyl linkage. mdpi.comresearchgate.net
One documented procedure involves heating a solution of 4-picoline with bis(dimethylamino)methyl tertiary-butyl ether in dimethylformamide (DMF). prepchem.com This reaction proceeds under nitrogen at elevated temperatures (140 °C) for several hours to afford the target compound in high yield after purification. prepchem.com The general reactivity of DMF-DMA with active methyl and methylene (B1212753) groups is a well-established method for creating enamine derivatives. mdpi.comnih.gov Analogous reactions have been successfully applied to 2-methyl-4-pyrones, where DMF-DMA reacts with the active methyl group to yield 2-(2-(dimethylamino)vinyl)-4-pyrones, highlighting the broad applicability of this method. nih.govmdpi.com
Table 1: Enamination Reaction for this compound Synthesis
| Precursor | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Picoline | bis(dimethylamino)methyl tertiary-butyl ether | DMF | 140 °C, 18 h | 80% | prepchem.com |
| 2,6-Dimethyl-4-pyrone | DMF-DMA | N/A | 120 °C, 15 h | 23% | mdpi.com |
Rather than adding the side chain to a pre-existing ring, the pyridine nucleus itself can be constructed through condensation or cycloaddition reactions using acyclic precursors. The Hantzsch pyridine synthesis, a classic condensation method, involves the reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. youtube.com A plausible Hantzsch-type synthesis of a precursor to this compound could involve a β-keto-enamine, an aldehyde, and an ammonia source.
Cycloaddition reactions offer another powerful strategy. The [4+2] cycloaddition (Diels-Alder reaction) is a key method for forming six-membered rings. rsc.org Pyridine rings can be synthesized via the hetero-Diels-Alder reaction of 1-azadienes with a suitable dienophile, followed by an elimination or oxidation step. rsc.orgmdpi.com Furthermore, multicomponent reactions have been developed that utilize reagents like DMF-DMA to construct highly functionalized 2-aminopyridine (B139424) derivatives from 1,1-enediamines and 1,3-dicarbonyl compounds, demonstrating a pathway to build the pyridine ring with nitrogen-containing substituents. nih.govacs.org
Nucleophilic aromatic substitution (SNAr) is a fundamental process for functionalizing pyridine rings, which are electron-deficient. The reaction is particularly facile when a good leaving group, such as a halide, is located at the C-2 or C-4 position, as the negative charge of the intermediate Meisenheimer complex can be stabilized by the ring nitrogen. stackexchange.com
A synthetic approach to this compound could therefore start from a 4-halopyridine, such as 4-chloropyridine (B1293800). While direct SNAr with a dimethylaminovinyl anion is conceivable, a more common approach involves the reaction of 4-chloropyridine hydrochloride with dimethylamine (B145610) to produce 4-(Dimethylamino)pyridine (DMAP), which would then require a separate step to install the vinyl group. researchgate.net A mechanistically related and modern alternative is the palladium-catalyzed cross-coupling of a 4-halopyridine with a vinyl organometallic reagent (e.g., a vinylstannane or vinylboronate). The regioselectivity of these cross-coupling reactions often mirrors that of classical SNAr processes. baranlab.org For instance, a one-pot vapor phase reaction of 4-picoline with formaldehyde (B43269) over modified zeolite catalysts has been developed to produce 4-vinylpyridine (B31050) with high selectivity. google.com
Derivatization and Functionalization Strategies of this compound
The enamine character of the this compound molecule, arising from the nitrogen lone pair conjugation with the π-system of the vinyl group and pyridine ring, imparts specific reactivity that allows for diverse functionalization.
The dimethylamino group of the vinyl side chain is a key site for functionalization. As a good leaving group upon protonation, it can be displaced by various nucleophiles. In analogous systems, such as 2-(2-(dimethylamino)vinyl)-4-pyrones, the dimethylamino group is readily substituted by nucleophiles like aniline, diphenylamine, and 2-methylindole (B41428) upon heating in acetic acid. nih.gov This suggests that this compound can serve as a precursor for a wide range of other 4-vinylpyridine derivatives through nucleophilic substitution at the vinyl group.
The vinyl group itself, being electron-rich, is susceptible to electrophilic attack and can participate in cycloaddition reactions. For example, enamino-substituted pyrones have been shown to undergo 1,3-dipolar cycloadditions. nih.govmdpi.com Additionally, the pyridine nitrogen retains its basic and nucleophilic character and can be quaternized. Poly(4-vinylpyridine) can be readily quaternized with alkyl halides. nih.gov The pyridine ring in poly(4-vinyl pyridine) has also been observed to undergo light-induced ring-opening to form 5-amino-2,4-pentadienals, suggesting complex photochemical reactivity is possible. nih.gov
Table 2: Derivatization Reactions of Vinyl-Enamine Systems
| Substrate | Reagent | Product Type | Reference |
|---|---|---|---|
| (E)-2-(2-(dimethylamino)vinyl)-6-styryl-4H-pyran-4-one | Aniline | N-phenylvinyl-pyrone | nih.gov |
| (E)-2-(2-(dimethylamino)vinyl)-6-styryl-4H-pyran-4-one | 2-Methylindole | Indolyl-vinyl-pyrone | nih.gov |
| Poly(4-vinylpyridine) | Methyl Iodide | Quaternized Polymer | nih.gov |
The creation of chiral derivatives from this compound is an area of synthetic interest, though specific examples in the literature are scarce. Plausible strategies can be inferred from established asymmetric methodologies. The vinyl double bond is a prime target for stereoselective transformations.
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the C=C double bond using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could produce chiral 4-(2-Dimethylamino-ethyl)pyridine derivatives with high enantioselectivity.
Asymmetric Cycloaddition: The electron-rich enamine can act as a component in asymmetric cycloaddition reactions. For instance, a chiral Lewis acid could catalyze a [4+2] cycloaddition with a suitable diene to generate chiral cyclohexene-fused pyridines. nih.gov
Auxiliary-Controlled Reactions: Attaching a chiral auxiliary to the pyridine nitrogen could direct the stereochemical outcome of additions to the vinyl group.
While direct applications of these methods to this compound are not widely reported, the synthesis of other chiral pyridine-containing structures, such as binaphthyldiamine derivatives, demonstrates the feasibility of achieving high stereoselectivity in this class of compounds. rsc.org Furthermore, polymer-bound versions of the related compound DMAP have been employed in the derivatization of chiral amines and amino acids, underscoring the importance of chirality in this chemical space. sigmaaldrich.com
Introduction of Auxiliary Functional Groups for Property Modulation
The introduction of auxiliary functional groups onto the polymer backbone is a powerful strategy to modulate the physicochemical properties of the resulting materials. In the context of polyvinylpyridine, this is most commonly achieved through post-polymerization modification, particularly by the quaternization of the nitrogen atom in the pyridine ring. This process not only alters the solubility and electronic properties of the polymer but also introduces new functionalities.
For instance, poly(4-vinylpyridine) (p(4-VP)) particles can be functionalized by reacting them with various N-alkyl quaternizing agents. researchgate.net This approach allows for the introduction of hydroxyl (-OH), cyano (-CN), and amino (-NH2) groups, thereby transforming the chemical nature of the polymer particles. researchgate.net The quaternization process imparts a positive charge to the polymer, which can drastically enhance its interaction with negatively charged species. researchgate.net
A systematic study on the N-methyl quaternization of poly(4-vinylpyridine) has demonstrated that the degree of quaternization can be controlled by varying the molar ratio of methyl iodide. mdpi.com This allows for a fine-tuning of the polymer's optical and solvation properties. mdpi.com The introduction of the methylpyridinium iodide units along the polymer chain significantly impacts the material's response to different solvent environments. mdpi.com
The table below summarizes examples of post-polymerization modifications of poly(4-vinylpyridine) to introduce auxiliary functional groups.
| Modifying Agent | Introduced Functional Group | Reference |
| 2-Bromoethanol | Hydroxyl (-OH) | researchgate.net |
| 4-Bromobutyronitrile | Cyano (-CN) | researchgate.net |
| 2-Bromoethylamine hydrobromide | Amino (-NH2) | researchgate.net |
| Methyl iodide | Methylpyridinium iodide | mdpi.com |
These post-polymerization modification strategies highlight the versatility of the vinylpyridine platform and suggest that polymers derived from this compound could be similarly functionalized to create a diverse range of materials with tailored properties.
Polymerization of this compound Analogs
The polymerization behavior of this compound is not well-documented. However, extensive research on the polymerization of 4-vinylpyridine provides a comprehensive framework for understanding and predicting its behavior. The following sections detail various polymerization techniques applied to 4VP, which are expected to be largely applicable to its dimethylamino-vinyl analog.
Controlled Radical Polymerization Techniques (e.g., Atom Transfer Radical Polymerization)
Controlled radical polymerization (CRP) methods are instrumental in synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the polymerization of 4-vinylpyridine. A key challenge in the ATRP of vinylpyridines is the potential for the monomer and the resulting polymer to act as a ligand for the copper catalyst, leading to side reactions. However, by carefully selecting the catalyst system and reaction conditions, these challenges can be overcome.
For example, the reverse ATRP of 4VP has been achieved using a CuCl2/hexamethyl tris[2-(dimethylamino)ethyl]amine (B34753) (Me6-TREN) catalyst complex with azobisisobutyronitrile (AIBN) as the initiator. researchgate.net The use of N,N-Dimethylformamide (DMF) as a solvent was found to be beneficial for improving the solubility of the reaction components and achieving good control over the polymerization. researchgate.net Another study reported the successful ATRP of 4VP, highlighting the importance of the choice of catalyst and solvent in controlling the polymerization process. acs.org
The following table presents representative data for the ATRP of 4-vinylpyridine.
| Initiator | Catalyst System | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| AIBN | CuCl2/Me6-TREN | DMF | - | - | researchgate.net |
| - | - | - | - | <1.5 | acs.org |
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful CRP technique that has been applied to vinylpyridines. Well-defined poly(4-vinylpyridine) homopolymers have been synthesized via RAFT bulk polymerization using a carboxylic acid functionalized trithiocarbonate (B1256668) or a non-functionalized trithiocarbonate RAFT agent. rsc.org
Anionic Polymerization Mechanisms and Control
Anionic polymerization is a classic method for producing well-defined polymers with narrow molecular weight distributions. However, the anionic polymerization of 4-vinylpyridine presents challenges due to side reactions involving the nitrogen atom of the pyridine ring. The carbanionic chain end can attack the electrophilic carbon atom in the para position of the pyridine ring of another monomer or a polymer unit.
Despite these difficulties, living anionic polymerization of 4VP can be achieved under specific conditions. acs.org This typically requires highly purified reagents and low polymerization temperatures (e.g., -78 °C) to suppress side reactions. acs.org The use of polar solvents like tetrahydrofuran (B95107) (THF) is common, and initiators such as organolithium compounds are often employed. acs.orgacs.org The successful anionic polymerization of 4VP allows for the synthesis of polymers with predictable molecular weights and very narrow polydispersity indices. acs.orgacs.org
Graft Copolymerization Strategies for Functional Materials
Graft copolymers, consisting of a main polymer backbone with one or more side chains of a different chemical nature, can be designed to combine the properties of their constituent polymers. Graft copolymers containing poly(4-vinylpyridine) have been synthesized to create functional materials with unique properties.
One approach involves the use of polysiloxanes with terminal or pendent aldehyde functionalities as macroinitiators for the polymerization of 4-vinylpyridine. datapdf.com In this redox initiation system, the aldehyde-functionalized polysiloxane acts as a macroreductant, initiating the polymerization of 4VP to form graft copolymers. datapdf.com These block and graft copolymers have shown potential as surfactants and anti-foaming agents. datapdf.com
Another strategy involves the "grafting from" approach, where a surface is modified with an initiator, and the polymerization of the monomer is initiated from these surface-bound sites. For example, poly(4-vinylpyridine) has been grafted from the surface of TiO2 nanoparticles to create organic-inorganic hybrid nanocomposites. researchgate.net
Synthesis of Block Copolymers and Complex Architectures (e.g., Star Polymers)
The synthesis of block copolymers containing poly(4-vinylpyridine) has been extensively explored, leading to a wide array of self-assembling materials with applications in nanotechnology and materials science. Both living anionic polymerization and controlled radical polymerization techniques have been utilized to create well-defined block copolymers.
Well-defined diblock copolymers of poly(ethylene oxide)-block-poly(4-vinylpyridine) (PEO-b-P4VP) have been synthesized by ATRP. nih.gov These amphiphilic block copolymers can self-assemble in solution to form various nanostructures. Similarly, polyvinylpyridine-polystyrene (PVP-b-PS) diblock copolymers have been synthesized via RAFT dispersion polymerization. rsc.orgrsc.org
Anionic polymerization has also been a key method for synthesizing block copolymers. For instance, poly(styrene)-b-poly(4-vinylpyridine) diblock copolymers have been prepared by the sequential anionic polymerization of styrene (B11656) and 4-vinylpyridine. acs.org
More complex architectures, such as star polymers, have also been synthesized. For example, four-arm star block copolymers of polystyrene and poly(2-vinylpyridine) have been prepared via ATRP, demonstrating the feasibility of creating intricate polymer structures with vinylpyridine segments. datapdf.com
The table below provides examples of block copolymers containing poly(4-vinylpyridine) and their synthetic methods.
| Block Copolymer | Polymerization Method | Reference |
| Poly(ethylene oxide)-b-poly(4-vinylpyridine) | ATRP | nih.gov |
| Polyvinylpyridine-b-polystyrene | RAFT | rsc.orgrsc.org |
| Poly(styrene)-b-poly(4-vinylpyridine) | Anionic Polymerization | acs.org |
| Poly(dimethylsiloxane)-b-poly(4-vinylpyridine) | Redox Initiation | datapdf.com |
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier Transform Infrared (FTIR) Analysis
An FTIR spectrum of this compound would be expected to reveal characteristic absorption bands corresponding to its distinct structural features. Key regions of interest would include:
C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring would likely appear above 3000 cm⁻¹. The vinyl C-H stretching would also be in this region. Aliphatic C-H stretching from the dimethylamino group would be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: The C=C stretching vibration of the vinyl group and the C=C and C=N stretching vibrations within the pyridine ring are expected in the 1650-1500 cm⁻¹ region. The conjugation between the pyridine ring and the vinyl group would influence the exact positions of these peaks.
C-N Stretching: The C-N stretching of the dimethylamino group would likely be found in the 1350-1000 cm⁻¹ region.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted pyridine ring would provide information about the substitution pattern and are typically observed in the 900-650 cm⁻¹ range.
A hypothetical data table for the FTIR analysis is presented below, based on characteristic group frequencies.
| Frequency Range (cm⁻¹) | Assignment |
| > 3000 | Aromatic and Vinyl C-H Stretch |
| < 3000 | Aliphatic C-H Stretch (N-CH₃) |
| 1650 - 1500 | C=C Stretch (Vinyl), C=C/C=N Stretch (Pyridine Ring) |
| 1350 - 1000 | C-N Stretch (Aromatic-N, Aliphatic-N) |
| 900 - 650 | C-H Out-of-Plane Bending |
Raman Spectroscopy Applications
Raman spectroscopy, being complementary to FTIR, would be particularly useful for observing non-polar or weakly polar bonds. For this compound, one would expect to see strong signals for:
C=C Stretching: The vinyl C=C bond, due to its non-polar nature, should give a strong Raman signal.
Pyridine Ring Vibrations: The symmetric breathing modes of the pyridine ring are typically strong in Raman spectra.
Skeletal Vibrations: The carbon skeleton of the molecule would produce a series of characteristic bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR for Chemical Environment Analysis
The ¹H NMR spectrum would provide detailed information about the different types of protons and their neighboring atoms. Expected signals would include:
Pyridine Protons: The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, two distinct signals with doublet or doublet of doublets multiplicity would be expected.
Vinyl Protons: The two protons on the vinyl group would likely appear as doublets, with their chemical shifts and coupling constants providing information about their stereochemistry (E/Z isomerism).
Dimethylamino Protons: A singlet corresponding to the six equivalent protons of the two methyl groups attached to the nitrogen atom would be expected in the upfield region of the spectrum.
A hypothetical ¹H NMR data table is provided below.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.4 | d | Protons ortho to Pyridine-N |
| ~7.2 | d | Protons meta to Pyridine-N |
| ~6.9 | d | Vinyl Proton (β to Pyridine) |
| ~5.5 | d | Vinyl Proton (α to Pyridine) |
| ~2.9 | s | N(CH₃)₂ |
Carbon (¹³C) NMR for Carbon Skeleton Characterization
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Key expected signals include:
Pyridine Carbons: The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carbon attached to the vinyl group and the carbons adjacent to the nitrogen would have distinct chemical shifts.
Vinyl Carbons: The two carbon atoms of the vinyl group would show signals in the olefinic region (δ 100-140 ppm).
Dimethylamino Carbon: The carbon atoms of the methyl groups would appear at a higher field (upfield).
A hypothetical ¹³C NMR data table is as follows:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C ortho to Pyridine-N |
| ~145 | C para to Pyridine-N (attached to vinyl) |
| ~120 | C meta to Pyridine-N |
| ~135 | Vinyl C (β to Pyridine) |
| ~100 | Vinyl C (α to Pyridine) |
| ~40 | N(CH₃)₂ |
Two-Dimensional NMR Techniques for Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the adjacent protons on the pyridine ring and the coupling between the vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for assigning the signals of the pyridine and vinyl moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection between the pyridine ring, the vinyl group, and the dimethylamino group. For example, correlations between the vinyl protons and the pyridine carbons, and between the dimethylamino protons and the vinyl carbon would be expected.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are dominated by the interplay between the electron-donating dimethylamino group and the electron-accepting pyridine ring, connected via a vinyl bridge. This "push-pull" architecture gives rise to distinct behaviors in its interaction with light.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of a compound reveals the electronic transitions that occur when it absorbs light. For molecules with extensive conjugation and charge-transfer character like this compound, these spectra are particularly informative.
The absorption spectrum is primarily characterized by electronic transitions such as π-π* and n-π*. The pyridine ring itself typically shows an absorption band around 260 nm. researchgate.netresearchgate.net The introduction of the dimethylamino-vinyl substituent creates a conjugated system that significantly alters the electronic distribution. This leads to an intramolecular charge transfer (ICT) from the electron-rich dimethylamino group to the electron-deficient pyridine ring.
This ICT character results in a substantial red-shift (a shift to longer wavelengths) of the primary absorption band compared to unsubstituted pyridine. In structurally analogous compounds, such as (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one, a strong absorption band is observed in the range of 334–363 nm. mdpi.com The exact position of the absorption maximum for this compound is highly sensitive to the solvent environment. In polar solvents, the charge-separated excited state is stabilized, often leading to further shifts in the absorption wavelength. For instance, in related pyrone derivatives, a shift to longer wavelengths is seen as solvent polarity increases, with methanol (B129727) producing a peak at 363 nm compared to 334-350 nm in aprotic solvents. mdpi.com
Photoluminescence and Fluorescence Emission Spectra
Upon absorbing light, excited molecules can relax by emitting photons, a process known as photoluminescence (fluorescence or phosphorescence). Pyridine-based fluorophores are of significant interest for applications in bioimaging and materials science. researchgate.net
The fluorescence of this compound and its derivatives is strongly influenced by the ICT state. The emission spectrum typically appears as a broad, structureless band, which is characteristic of molecules that undergo significant charge redistribution upon excitation. A key feature of such fluorophores is a large Stokes shift—the difference in wavelength between the absorption maximum and the emission maximum. This large shift, which can be over 60 nm in related compounds, minimizes self-absorption and is advantageous for fluorescence-based applications. mdpi.com
Furthermore, the fluorescence properties often exhibit strong solvatochromism, meaning the emission color changes with the polarity of the solvent. In a study of a related enamino-substituted 4-pyrone, fluorescence intensity was found to increase dramatically in protic solvents like methanol and ethanol (B145695) compared to aprotic solvents. mdpi.com This phenomenon is attributed to specific solvent-solute interactions, such as hydrogen bonding, which stabilize the excited state and enhance radiative decay pathways. For some derivatives, quantum yields can reach up to 18% with significant Stokes shifts as large as 204 nm. mdpi.com
X-ray Diffraction Analysis
X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com It provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
To determine the exact molecular geometry of this compound, a single, high-quality crystal is required. Single-crystal X-ray diffraction (SC-XRD) analysis allows for the unambiguous determination of the solid-state structure with atomic precision. nih.gov
This technique can confirm the expected planarity of the conjugated system. For example, in a related adduct of 4-(dimethylamino)pyridine, XRD analysis showed that the dimethylamino group is nearly coplanar with its aromatic ring, which is consistent with π-donation into the ring system. The analysis provides precise bond lengths and angles, confirming details like the E-configuration of the vinyl double bond. Such structural details are crucial for understanding the electronic properties observed in spectroscopic measurements and for computational modeling.
Crystallographic Studies of Supramolecular Assemblies
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice, forming supramolecular structures. nih.govyoutube.com These arrangements are governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov
For pyridine-containing compounds, the nitrogen atom can act as a hydrogen bond acceptor, influencing the crystal packing. Studies on related structures often reveal intermolecular associations like C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a neighboring pyridine or phenyl ring. nih.gov The formation of these ordered assemblies can significantly affect the material's bulk properties, including its photophysical behavior in the solid state. The study of how these individual molecules self-assemble is key to designing materials with specific functions. frontiersin.org
Mass Spectrometry for Molecular Composition Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a synthesized compound and to deduce its elemental composition.
In a typical mass spectrum, the molecular ion peak [M]+ (or protonated molecule [M+H]+ in techniques like electrospray ionization) confirms the molecular weight of the compound. For this compound (C9H12N2), the expected exact mass is approximately 148.1000 g/mol . High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the confident determination of the molecular formula. nih.gov
The fragmentation pattern observed in the mass spectrum provides additional structural information. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since this compound has two nitrogen atoms, it is expected to have an even molecular weight, consistent with its structure. Analysis of the fragmentation can reveal the loss of specific groups, such as a methyl group (CH3) or the dimethylamino group (N(CH3)2), further corroborating the proposed structure. youtube.commassbank.eu
Photophysical Properties and Excited State Dynamics
Absorption and Emission Characteristics of 4-(2-Dimethylamino-vinyl)pyridine and Its Derivatives
The absorption and emission of light by these compounds are strongly tied to the transfer of electron density from the electron-donating dimethylamino group to the electron-accepting pyridine (B92270) ring, facilitated by the vinyl bridge. This donor-π-acceptor (D-π-A) structure is characteristic of molecules with significant photophysical activity.
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a hallmark feature of D-π-A compounds. This effect arises because solvents of different polarities can stabilize the ground and excited states of the molecule to different extents.
For derivatives like (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one, a clear solvatochromic shift is observed. nih.govmdpi.com In aprotic solvents, its absorption maximum is found between 334–350 nm, whereas in more polar protic solvents like alcohols, the maximum shifts to longer wavelengths (a bathochromic or red shift) of 356–363 nm. nih.govmdpi.com This shift indicates a more polar excited state that is better stabilized by polar solvents. The emission spectra of these derivatives are also highly dependent on the solvent's nature. nih.gov A similar red shift in the absorption spectrum is noted for the related 2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one, particularly in alcoholic solvents, which is attributed to intramolecular electron transfer. nih.gov
Studies on 4-dimethylaminopyridine (B28879) (DMAP), which lacks the vinyl bridge, also show strong solvent-dependent fluorescence, further underscoring the role of the aminopyridine system in these photophysical phenomena. researchgate.netresearchgate.netpsu.edunih.gov The quaternized derivatives of poly(4-vinylpyridine) have also been noted for their solvatochromic properties. mdpi.com
| Compound | Solvent | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
|---|---|---|---|
| (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one | DCM | 334 | 35,900 |
| MeCN | 336 | 34,900 | |
| EtOAc | 340 | 34,600 | |
| DMSO | 350 | 29,200 | |
| i-PrOH | 356 | 33,200 | |
| MeOH | 363 | 31,100 |
Data sourced from a study on enamino-substituted 4-pyrones, demonstrating typical solvatochromic behavior in a related system. nih.gov
The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, and the Stokes shift, the difference between the absorption and emission maxima, are critical parameters for characterizing fluorescent molecules.
For derivatives of this compound, these properties are highly sensitive to the molecular environment. In a study of 2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one, the fluorescence quantum yield was found to be relatively low in polar aprotic solvents (Φf = 2.3–4.1%) but increased dramatically in alcohols, reaching 28% in methanol (B129727). nih.gov This enhancement in protic solvents suggests a change in the deactivation pathways of the excited state. Similarly, for (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one, the highest quantum yields were observed in methanol (3.6%) and ethanol (B145695) (1.4%). nih.gov
These compounds often exhibit large Stokes shifts, which is desirable for applications in fluorescence imaging to minimize self-absorption. For instance, a derivative bearing a p-dimethylaminostyryl moiety displayed a significant Stokes shift of 204 nm. nih.gov The Stokes shift for 2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one in various alcohols was also notable, ranging from 80 to 83 nm. nih.gov
| Compound | Solvent | Emission Max (λem, nm) | Quantum Yield (Φf, %) | Stokes Shift (nm) |
|---|---|---|---|---|
| 2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one | Methanol | 490 | 28 | 82 |
| Ethanol | 487 | 21 | 83 | |
| Isopropanol | 488 | 11 | 80 | |
| (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one | Methanol | 410 | 3.6 | 47 |
| Ethanol | 413 | 1.4 | 52 | |
| (E)-6-(4-(dimethylamino)styryl)-2-phenyl-4H-pyran-4-one | Methanol | 572 | 18 | 204 |
Photophysical data for several pyrone derivatives containing the dimethylaminovinyl or related moieties. nih.gov
Upon photoexcitation, D-π-A molecules like this compound can undergo an intramolecular charge transfer (ICT), where an electron is promoted from the donor (dimethylamino group) to the acceptor (pyridine ring). This process leads to the formation of a highly polar excited state.
The nature of this ICT state is a subject of extensive research. In many systems, such as the well-studied 4-dimethylaminopyridine (DMAP), a dual fluorescence is observed, which is explained by the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.netpsu.edursc.org According to this model, after initial excitation to a planar "locally excited" (LE) state, the molecule can undergo a conformational change (twisting around the amino-ring bond) to form a more stable, highly polar TICT state, which is responsible for the red-shifted, solvent-dependent emission. psu.edunih.gov The formation of this ICT state is favored in polar solvents which can stabilize its large dipole moment. researchgate.netpsu.edu In nonpolar solvents like n-hexane, DMAP does not exhibit this charge transfer. researchgate.net
In other related systems, such as trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine, the emission in polar solvents is attributed to a Planar Intramolecular Charge Transfer (PICT) state, where significant charge separation occurs without the need for major twisting of the molecular backbone. rsc.org The presence of the vinyl bridge in this compound likely facilitates efficient electronic communication, leading to a highly polar excited state, though its precise geometry (twisted vs. planar) would depend on a delicate balance of electronic and steric factors.
Excited State Proton Transfer (ESPT) Phenomena in Aminopyridine Systems
Excited State Proton Transfer (ESPT) is another fundamental process that can occur in photoexcited molecules containing both acidic and basic sites. pnas.org For aminopyridine systems, the pyridine nitrogen can act as a proton acceptor. Upon excitation, the basicity of the pyridine nitrogen often increases significantly.
For 4-dimethylaminopyridine (DMAP), the excited-state basicity (pKa*) is estimated to be around 20, which is a dramatic increase from its ground-state pKa of 9.3. researchgate.net This implies that in the excited state, the molecule is a much stronger base and more likely to accept a proton from protic solvents like water or alcohols. researchgate.net In aqueous solutions, the protonated form of DMAP undergoes an almost barrierless charge transfer in the excited state, with a timescale of approximately 0.15 picoseconds. researchgate.net
This ESPT phenomenon is a crucial deactivation pathway for the excited molecule. Theoretical studies on aminopyridines suggest that ESPT can be a mechanism to relieve the antiaromatic character that some aromatic molecules acquire in their first excited state, a concept explained by Baird's rule. pnas.org
Photoinduced Processes and Reactions
The interaction of light with this compound and its derivatives initiates a cascade of photophysical and photochemical events, dominated by electron and proton transfer processes.
Photoinduced Electron Transfer (PET) is the primary event following light absorption in these D-π-A systems and is synonymous with the ICT process discussed earlier. researchgate.netpsu.edursc.org The absorption of a photon excites an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-deficient pyridine ring.
The kinetics of this charge separation have been studied in detail for DMAP. Time-resolved fluorescence studies show that the electron transfer reaction from the initial LE state to the final ICT state occurs on a picosecond timescale. nih.gov The rate of this process is highly dependent on the polarity and hydrogen-bonding ability of the solvent, as the solvent molecules must reorganize to stabilize the newly formed, highly polar ICT state. nih.gov In protic solvents like alcohols, this process competes with other efficient nonradiative decay channels. nih.gov In some derivatives, photoisomerization around the C=C double bond can also occur, providing an additional nonradiative decay pathway that can decrease the fluorescence quantum yield. rsc.org
Photochemical Stability and Degradation Pathways
Detailed experimental studies on the photochemical stability and specific degradation pathways of this compound are not extensively documented in peer-reviewed literature. For related vinylpyridine compounds and polymers, it is known that exposure to light, particularly UV radiation, can initiate photochemical reactions.
In principle, the degradation of this compound could proceed through several mechanisms:
Photo-oxidation: The electron-rich dimethylamino group and the vinyl double bond are susceptible to oxidation, potentially leading to the formation of N-oxides, aldehydes, or cleavage of the vinyl group.
Polymerization: Like other vinyl compounds, this compound could undergo light-induced polymerization.
Isomerization: The trans isomer (E) is generally more stable, but photochemical energy can induce isomerization to the cis isomer (Z). The stability of the cis isomer is typically lower, and it may revert thermally or photochemically to the trans form or undergo other reactions.
A study on the stability of the related compound 4-(N,N-dimethylamino)pyridine (DMAP) in aqueous solutions found that its degradation follows apparent first-order kinetics. The stability was shown to be pH-dependent, with maximum stability observed in the pH range of 2.0 to 3.0. While DMAP lacks the vinyl bridge, this suggests that the pyridine nitrogen's protonation state could similarly influence the photochemical stability of this compound.
Photoswitching Capabilities of Molecular Scaffolds
Photoswitching involves the reversible transformation of a molecule between two or more forms with different properties upon light irradiation. For molecules with a carbon-carbon double bond, such as this compound, the most common form of photoswitching is E/Z (trans/cis) isomerization around the double bond.
Upon absorption of a photon, the molecule is promoted to an excited state where the rotational barrier around the vinyl double bond is significantly reduced, allowing for isomerization. The two isomers, E and Z, would possess different absorption spectra and potentially different chemical and physical properties. This process would, in principle, allow this compound to function as a molecular photoswitch. However, specific studies quantifying the quantum yields, switching speeds, and fatigue resistance for this compound have not been found. Research on related styryl-pyran derivatives has noted the competition between fluorescence and photoisomerization, indicating that this pathway is a key aspect of the excited-state dynamics in similar structures.
Nonlinear Optical (NLO) Properties
The structure of this compound, featuring a strong donor group (dimethylamino) and an acceptor group (pyridine) connected by a π-conjugated vinyl bridge (D-π-A), is a classic design for materials with significant NLO properties. Such materials are of interest for applications in optical communications, data storage, and frequency conversion.
Hyperpolarizability Investigations of Electron-Rich Systems
First hyperpolarizability (β), a molecular property, is responsible for second-order NLO effects like second-harmonic generation (SHG). In D-π-A systems, a large β value is associated with a significant change in dipole moment between the ground and excited states. The intramolecular charge transfer (ICT) from the dimethylamino donor to the pyridine acceptor upon photoexcitation would lead to such a change.
While direct measurements for this compound are not available, studies on the closely related trans-4-[4-(dimethylamino)styryl]pyridine (DASP) have demonstrated significant quadratic hyperpolarizability. For DASP, β values have been determined using techniques like the electric-field-induced second-harmonic generation (EFISH) and from the solvatochromism of its absorption and fluorescence spectra. Given the similar D-π-A architecture, it is highly probable that this compound also possesses a substantial first hyperpolarizability, although likely smaller than DASP due to the shorter conjugation path.
Third-Order Nonlinear Susceptibility Measurements (e.g., Z-scan Analysis)
Third-order NLO effects, governed by the third-order nonlinear susceptibility (χ⁽³⁾) at the macroscopic level and the second hyperpolarizability (γ) at the molecular level, are responsible for phenomena such as two-photon absorption and nonlinear refraction. The Z-scan technique is a common and effective method for measuring both the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient, which are related to the real and imaginary parts of χ⁽³⁾, respectively.
There are no specific Z-scan analysis reports in the literature for this compound. Research on related multi-substituted p-dimethylaminophenylethenyl pyridiniums has shown effective two-photon cross-sections, which relate to the imaginary part of the third-order susceptibility. The presence of a D-π-A structure in this compound strongly suggests that it would exhibit third-order NLO properties, but experimental verification and quantification via Z-scan or other methods are needed to confirm this potential.
Based on the conducted research, there is a notable lack of specific computational and theoretical chemistry studies focused solely on the compound "this compound" that would be necessary to populate the detailed article structure you have provided.
The available scientific literature extensively covers computational analyses of the related compound 4-(Dimethylamino)pyridine (DMAP) , including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) studies on its geometry, electronic structure, and vibrational spectra. documentsdelivered.comnih.govresearchgate.netnih.gov Similarly, research exists for other molecules containing a dimethylamino-vinyl group attached to different heterocyclic systems, such as pyrones. semanticscholar.org
However, this body of work does not directly address the specific molecule of interest, "this compound". The introduction of the vinyl bridge between the pyridine ring and the dimethylamino group significantly alters the electronic and structural properties of the molecule compared to DMAP, making the existing data for DMAP an unsuitable substitute for a scientifically accurate article on your target compound.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to your outline for "this compound" due to the absence of specific published research data for this compound.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful lens for examining the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the surrounding environment.
Conformational Analysis and Flexibility Studies
The conformational landscape of 4-(2-Dimethylamino-vinyl)pyridine is primarily dictated by the rotational freedom around the C-N bond of the dimethylamino group and the C-C bonds of the vinyl linker.
Computational studies on the analogous molecule, 4-(dimethylamino)pyridine (DMAP), reveal significant electronic and structural characteristics that are transferable to the target molecule. The nitrogen atom of the dimethylamino group is shown to be largely sp² hybridized, leading to a planar or near-planar geometry. acs.org This planarity facilitates effective π-conjugation between the nitrogen lone pair and the pyridine (B92270) ring's aromatic system. acs.orgrsc.org This conjugation is crucial for the molecule's electronic properties. The degree of planarity can be quantified by the sum of the angles around the dimethylamino nitrogen atom, with a value close to 360° indicating sp² hybridization. rsc.org
For this compound, this planarity is expected to extend across the vinyl bridge, creating a conjugated D-π-A (Donor-π-Acceptor) system. The dimethylamino group acts as the electron donor (D), the vinyl group serves as the π-bridge, and the pyridine ring functions as the electron acceptor (A). The flexibility would primarily arise from the torsion angles defining the orientation of the dimethylamino group and the vinyl substituent relative to the pyridine ring. In adducts of DMAP, the dimethylamino group is found to be nearly coplanar with the pyridine ring, with small torsion angles. acs.orgacs.org Studies on similar conjugated pyrone systems also indicate that the dimethylamino-vinyl moiety tends to adopt a planar structure.
Table 1: Representative Conformational Data from Analogous Molecules
| Parameter | Molecule Fragment | Typical Value | Significance |
|---|---|---|---|
| Sum of angles at Namino | -N(CH₃)₂ | ~360° | Indicates sp² hybridization and planarity. rsc.org |
| C-N-C-C Torsion Angle | (CH₃)₂N-C₄-C₃ | ~0-5° | Shows near co-planarity of the dimethylamino group with the pyridine ring. acs.orgacs.org |
| Dihedral Angle (Pyridyl-Vinyl) | N-C-C=C | ~0° | Planar conformation favored for maximum π-conjugation. |
Solvent Interaction Modeling
The interaction of this compound with solvents is expected to be significant, particularly given its potential for intramolecular charge transfer (ICT). The ground state possesses some charge separation, but this is greatly enhanced in the excited state.
Studies on DMAP and other aminopyridines in various solvents show that polar solvents stabilize charge-separated resonance structures. rsc.orgasianpubs.orgresearchgate.net This stabilization leads to noticeable shifts in spectroscopic properties (solvatochromism). For DMAP, transitioning to more polar solvents enhances the conjugation between the dimethylamino group and the pyridine ring. rsc.org In the excited state, a conformational change from a planar geometry in apolar solvents to a twisted intramolecular charge transfer (TICT) state in polar solvents has been proposed.
MD simulations of poly(4-vinylpyridine), a related polymer, in solvents like tetrahydrofuran (B95107) (THF) and water have been performed to understand polymer-solvent interactions and chain conformation. mdpi.com These studies highlight the role of the pyridine nitrogen in interacting with solvent molecules. For this compound, MD simulations would likely reveal a structured solvent shell, with polar protic solvents forming hydrogen bonds with the pyridine nitrogen and polar aprotic solvents orienting their dipoles to solvate the charge distribution across the molecule.
Intermolecular Interaction Analysis
The study of intermolecular interactions is critical for understanding how molecules pack in the solid state and recognize other molecules.
Hirshfeld Surface Analysis of Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By mapping properties like normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified. nih.gov
The 2D fingerprint plots derived from the Hirshfeld surface decompose the interactions into specific atom-pair contacts, showing their relative abundance. For the 4-(dimethylamino)pyridinium (B8497252) cation, the most significant interactions are H···Cl, H···H, and C···H contacts. For a neutral crystal of this compound, H···H, C···H, and N···H contacts would be expected to dominate the packing.
Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound (Based on Analogous Systems)
| Contact Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~40 - 50% | Represents the largest contribution, typical for organic molecules rich in hydrogen. nih.gov |
| C···H / H···C | ~15 - 25% | Weak C-H···π or C-H···C interactions contributing to packing stability. nih.gov |
| N···H / H···N | ~5 - 10% | Represents weak C-H···N hydrogen bonds involving the pyridine and amino nitrogen atoms. nih.gov |
| C···C | ~3 - 7% | Indicative of π-π stacking interactions between pyridine rings. |
| Other | ~1 - 5% | Minor contributions from other contact types. |
Hydrogen Bonding Network Characterization
The primary hydrogen bond acceptor site in this compound is the sp²-hybridized nitrogen atom of the pyridine ring. The dimethylamino nitrogen is a much weaker H-bond acceptor due to its electron donation into the π-system. The molecule lacks conventional hydrogen bond donors.
Therefore, in the presence of H-bond donor molecules, such as alcohols or water, the formation of strong O-H···N(pyridine) hydrogen bonds is expected. Studies on blends of poly(4-vinylpyridine) with phenolic resins have used FTIR spectroscopy to characterize these interactions. nsysu.edu.tw The formation of the hydrogen bond causes a significant red-shift in the O-H stretching frequency of the donor. The average strength of this interaction is greater for poly(4-vinylpyridine) compared to poly(2-vinylpyridine), attributed to reduced steric hindrance at the 4-position. nsysu.edu.tw Similar interactions have been extensively studied for DMAP with various alcohols, confirming the formation of stable hydrogen-bonded complexes. uj.edu.pl
In a crystal structure, these interactions would manifest as a network of intermolecular C-H···N bonds, where acidic protons on one molecule interact with the nitrogen acceptors on another, helping to stabilize the three-dimensional structure.
Electrostatic Potential Surface Mapping
The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
For this compound, the ESP surface is expected to show a distinct distribution of charge due to the strong electron-donating effect of the dimethylamino group conjugated with the electron-accepting pyridine ring.
Negative Potential (Red/Yellow) : The most negative potential is anticipated to be localized on the pyridine nitrogen atom, making it the primary site for protonation and hydrogen bonding. asianpubs.org The π-system of the vinyl group and the aromatic ring will also exhibit significant electron density.
This pronounced charge distribution is fundamental to its reactivity, including its high basicity and nucleophilicity compared to pyridine itself.
Table 3: Predicted Electrostatic Potential Regions of this compound
| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |
|---|---|---|
| Pyridine Nitrogen Atom | Strongly Negative | Primary site for protonation and hydrogen bond acceptance. asianpubs.org |
| Dimethylamino Group | Slightly Negative to Neutral | Acts as the electron-donating source; lone pair is delocalized. |
| Vinyl Group (C=C) | Negative | Electron-rich π-system due to conjugation with the donor group. |
| Pyridine Ring Protons | Positive | Electron-deficient, potential sites for interaction with nucleophiles. asianpubs.org |
Reactivity, Reaction Mechanisms, and Catalytic Applications
Nucleophilic Catalysis by 4-(2-Dimethylamino-vinyl)pyridine and its Analogs
The catalytic activity of this compound is fundamentally rooted in its enhanced nucleophilicity compared to pyridine (B92270), a consequence of the electron-donating dimethylamino group conjugated with the pyridine ring through a vinyl spacer. This extended conjugation plays a crucial role in stabilizing the key intermediates involved in nucleophilic catalysis.
Mechanistic Investigations of Acyl Transfer Catalysis
The primary mechanism through which this compound and its analogs, most notably DMAP, catalyze acyl transfer reactions involves nucleophilic attack by the pyridine nitrogen on the acylating agent. researchgate.net This initial step is significantly more favorable than with pyridine alone due to the resonance stabilization afforded by the dimethylamino group. In the case of this compound, the vinyl group extends this conjugation, which is expected to further enhance the nucleophilicity of the pyridine nitrogen and the stability of the resulting intermediates.
Computational studies on DMAP-catalyzed acetylation of alcohols have shown that the nucleophilic catalysis pathway is energetically more favorable than a base-catalyzed pathway. researchgate.net The reaction proceeds via the formation of a highly reactive N-acylpyridinium ion pair. This intermediate is then attacked by the alcohol to yield the ester product and regenerate the catalyst. researchgate.net While direct mechanistic studies on this compound are less common, the established principles for DMAP provide a strong framework for understanding its catalytic behavior. The extended π-system in the vinylogous analog is predicted to modulate the reactivity and stability of the N-acylpyridinium intermediate.
Formation and Reactivity of N-Acylpyridinium Intermediates
The cornerstone of acyl transfer catalysis by 4-(substituted)pyridines is the formation of a highly electrophilic N-acylpyridinium intermediate. In a typical reaction, for instance with an acid anhydride, the pyridine nitrogen of the catalyst attacks one of the carbonyl groups, leading to the formation of the N-acylpyridinium salt and a carboxylate counter-ion. researchgate.net
The reactivity of this intermediate is paramount to the catalytic cycle. The positive charge on the pyridine nitrogen renders the acyl group exceptionally susceptible to nucleophilic attack by an alcohol or other nucleophiles. The stability and reactivity of this intermediate can be fine-tuned by the substituents on the pyridine ring. For this compound, the vinylogous dimethylamino group is expected to significantly stabilize the positive charge on the pyridinium (B92312) ring through resonance, potentially leading to a higher concentration of the active catalyst-acylating agent adduct at equilibrium compared to DMAP.
Catalytic Activity in Named Organic Reactions (e.g., Henry, Baylis-Hillman, Steglich Esterification)
The enhanced nucleophilicity of this compound and its analogs makes them effective catalysts in a range of named organic reactions.
Henry Reaction: The Henry (or nitroaldol) reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. While strong bases are typically used, nucleophilic catalysts like DMAP have been shown to promote this reaction. The catalyst functions by deprotonating the nitroalkane to form a nitronate anion, which then acts as the nucleophile. The increased basicity of this compound, compared to pyridine, suggests its potential as an effective catalyst for the Henry reaction, likely operating through a similar mechanism.
Baylis-Hillman Reaction: The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile, often a tertiary amine or phosphine (B1218219). wikipedia.orgnrochemistry.com DMAP is a known catalyst for this reaction. sigmaaldrich.cn The mechanism involves the nucleophilic addition of the catalyst to the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. wikipedia.org Subsequent proton transfer and elimination of the catalyst yield the functionalized product. wikipedia.org Given the structural and electronic similarities, this compound is expected to be a competent catalyst for the Baylis-Hillman reaction, potentially influencing the reaction rate and the stability of the zwitterionic intermediate.
Steglich Esterification: The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, classically DMAP. researchgate.netwikipedia.orgnih.gov The role of DMAP is to act as an acyl transfer agent. It reacts with the O-acylisourea intermediate, formed from the carboxylic acid and DCC, to generate a highly reactive N-acylpyridinium salt. organic-chemistry.org This intermediate is then readily attacked by the alcohol, even sterically hindered ones, to furnish the ester and regenerate the catalyst. organic-chemistry.org The use of vinylogous DMAP analogs like this compound in Steglich-type esterifications would be expected to follow the same mechanistic pathway, with potential differences in catalytic efficiency due to the modified electronic properties.
| Named Reaction | Role of this compound (or Analog) | Key Intermediate | Typical Substrates |
|---|---|---|---|
| Henry Reaction | Acts as a base to deprotonate the nitroalkane. | Nitronate anion | Nitroalkanes, Aldehydes/Ketones |
| Baylis-Hillman Reaction | Acts as a nucleophilic catalyst to form a zwitterionic enolate. wikipedia.org | Zwitterionic aza-enolate wikipedia.org | Activated alkenes, Aldehydes |
| Steglich Esterification | Acts as an acyl transfer catalyst. organic-chemistry.org | N-acylpyridinium salt organic-chemistry.org | Carboxylic acids, Alcohols, DCC |
Role of Onium Salts in Catalytic Cycles
The catalytic cycles of reactions mediated by this compound invariably involve the formation of onium salts, specifically pyridinium salts. In acyl transfer reactions, the N-acylpyridinium salt is the key activated intermediate. The nature of the counter-ion (the "onium salt" character) can significantly influence the reaction. For instance, in the Steglich esterification, the initial counter-ion is the carboxylate of the acid being activated. This ion pair is a crucial species in the catalytic cycle.
Elimination Reactions and Vinyl Pyridinium Cation Formation
The synthesis of this compound itself and the formation of related vinyl pyridinium cations often proceed through elimination reactions. The mechanistic details of these eliminations, particularly the distinction between E1cb and E2 pathways, are crucial for understanding and optimizing their synthesis.
Kinetics and Mechanistic Studies (E1cb, E2 Pathways)
The formation of a vinyl group attached to a pyridine ring can be achieved through the elimination of a leaving group from a β-substituted ethylpyridine derivative. The mechanism of this elimination can be concerted (E2) or stepwise via a carbanion intermediate (E1cb).
The E2 (Elimination, Bimolecular) mechanism is a one-step process where a base removes a proton from the β-carbon at the same time as the leaving group departs from the α-carbon. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.
The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a two-step process. In the first step, a base removes a proton from the β-carbon to form a carbanion intermediate. In the second, rate-determining step, the leaving group departs from this carbanion to form the alkene. The rate of the E1cb reaction depends on the concentration of the conjugate base. This pathway is favored when the β-protons are particularly acidic, and the leaving group is poor.
Kinetic and mechanistic studies on the elimination reactions of 2- and 4-(2-haloethyl)pyridines and their N-methylated derivatives have provided insights into the factors governing the pathway. For instance, studies on the base-induced elimination of HF from 2-fluoroethylpyridines have shown evidence for an irreversible E1cb mechanism, supported by high proton-activating factor (PAF) values. acs.org The pyridyl group itself can activate the substrate towards elimination.
Combined experimental and theoretical studies on the elimination reactions of systems activated by a pyridyl ring have indicated a borderline region between the E1cb and E2 mechanisms. nih.govacs.org The nature of the leaving group plays a significant role; for example, with fluoride (B91410) as the leaving group, the reaction tends towards an E1cb mechanism due to the formation of a more stable carbanion, whereas with better leaving groups like chloride and bromide, the mechanism shifts towards a more concerted E2 pathway. nih.govacs.org
| Mechanism | Number of Steps | Intermediate | Rate Law | Favored by |
|---|---|---|---|---|
| E2 | One | None (concerted transition state) | Rate = k[Substrate][Base] | Strong base, good leaving group |
| E1cb | Two | Carbanion | Rate = k[Conjugate Base] | Acidic β-protons, poor leaving group |
The formation of the vinyl pyridinium cation, the protonated or N-alkylated form of a vinylpyridine, is a key aspect of the reactivity of these compounds. The vinyl group in these cations is highly activated towards nucleophilic attack, making them valuable intermediates in organic synthesis.
Influence of Substituents and Reaction Conditions on Pathway Selectivity
The reactivity and selectivity of pathways involving this compound and its derivatives are significantly influenced by substituents and reaction conditions. The electron-donating dimethylamino group plays a crucial role in the nucleophilicity of the pyridine nitrogen through resonance, a factor that dictates the course of many reactions. researchgate.net
In alkylation reactions, for instance, the presence of a methylene (B1212753) spacer between the pyridine ring and the amino group, as in 4-(dimethylaminomethyl)pyridine, eliminates this resonance effect. Consequently, alkylation occurs exclusively at the more nucleophilic amino group, whereas with 4-(dimethylamino)pyridine (DMAP), it happens at the pyridine nitrogen. researchgate.net This highlights the profound impact of the substituent's electronic effects on reaction selectivity.
Reaction conditions such as temperature and the choice of catalyst or solvent also play a pivotal role. In the context of cycloaddition reactions, thermal conditions for Diels-Alder reactions involving vinylazaarenes often lead to low yields and poor regioselectivity due to the high temperatures required. rsc.org However, the use of a Lewis acid promoter like BF3·OEt2 can dramatically improve yields, regioselectivity, and diastereoselectivity, making these reactions more synthetically useful. rsc.org Similarly, in photochemical [2+2] cycloadditions of acyclic vinylpyridines, the addition of a chiral Brønsted acid catalyst can alter the reactivity profile, enabling intermolecular cycloaddition that would otherwise be dominated by isomerization. nih.gov
The nature of the substituents on the pyridine ring can also affect reactivity. For example, the introduction of an electron-withdrawing chlorine atom on the pyridine ring of a vinylpyridine substrate in a photochemical [2+2] cycloaddition results in lowered reactivity, likely due to the decreased basicity of the pyridine nitrogen. acs.org Conversely, in the catalytic oxidation of methyl aromatics, pyridine analogues with electron-donating groups, such as DMAP, exhibit higher catalytic activity than those with electron-withdrawing groups. mdpi.com
The following table provides examples of how substituents and reaction conditions influence the reaction pathways of vinylpyridine derivatives.
| Reactant(s) | Substituent(s) | Reaction Conditions | Major Product(s) | Key Observation | Reference(s) |
| 4-Vinylpyridine (B31050), Isoprene | None | Thermal (High Temperature) | Mixture of 1,4- and 1,3-cycloadducts | Low yield and poor regioselectivity. rsc.org | rsc.org |
| 4-Vinylpyridine, Isoprene | None | BF3·OEt2 (Lewis Acid) | High yield of Diels-Alder cycloadducts | Dramatically improved yield and regioselectivity. rsc.org | rsc.org |
| Acyclic Vinylpyridine, N-vinylacetamide | None | Photochemical irradiation | Isomerization product | Intermolecular cycloaddition is not favored. nih.gov | nih.gov |
| Acyclic Vinylpyridine, N-vinylacetamide | Chiral Brønsted acid | Photochemical irradiation | [2+2] Cycloaddition product | Catalyst enables the desired cycloaddition pathway. nih.gov | nih.gov |
| Chlorine-substituted vinylpyridine | Electron-withdrawing (Cl) | Photochemical [2+2] cycloaddition | Lowered yield of cycloadduct | Decreased basicity of pyridine nitrogen reduces reactivity. acs.org | acs.org |
| p-Xylene | DMAP (electron-donating) | Catalytic oxidation with O2 | Terephthalic acid | Higher catalytic activity compared to electron-withdrawing substituted pyridines. mdpi.com | mdpi.com |
Oxidation and Reduction Reactions Involving this compound Derivatives
Selective Oxidation of Organic Substrates
Derivatives of this compound, particularly 4-dimethylaminopyridine (B28879) (DMAP), have demonstrated significant utility as catalysts in the selective oxidation of various organic substrates. DMAP, in conjunction with other reagents, can facilitate the oxidation of primary carbon-hydrogen bonds in methyl aromatics to carboxylic acids using molecular oxygen. mdpi.com This metal-free catalytic system often involves the in situ formation of a pyridinium onium salt, which is believed to be the active catalytic species. mdpi.com
A notable application is the DMAP-catalyzed aerobic oxidation of aryl α-halo esters to the corresponding aryl α-keto esters. acs.org This reaction proceeds under mild conditions at room temperature in the presence of a base like lithium carbonate. acs.org The proposed mechanism involves the formation of a pyridinium ylide intermediate from the aryl α-halo ester and DMAP. acs.org This ylide then undergoes a [3+2] cycloaddition with molecular oxygen from the air, followed by rearrangement to yield the α-keto ester and regenerate the DMAP catalyst. acs.org
The catalytic activity of DMAP in these oxidations is influenced by the electronic nature of the substituents on the pyridine ring. Electron-donating groups, like the dimethylamino group in DMAP, enhance the catalytic efficiency compared to pyridine or pyridines with electron-withdrawing substituents. mdpi.com
The following table summarizes selected examples of DMAP-catalyzed oxidation reactions.
| Substrate | Oxidizing Agent | Catalyst System | Product | Yield | Reference(s) |
| p-Xylene | Molecular Oxygen | DMAP / Benzyl bromide | Terephthalic acid | - | mdpi.com |
| Aryl α-halo esters | Air (O2) | DMAP / Li2CO3 | Aryl α-keto esters | Up to 95% | acs.org |
| Alcohols | Acetic Anhydride | DMAP | Esters | - | wikipedia.orgsemanticscholar.org |
Redox Properties and Electron Donor Capabilities
The redox properties of this compound and its derivatives are central to their function in various chemical transformations. The dimethylamino group significantly influences the electron density of the pyridine ring, enhancing its electron-donating capabilities. researchgate.net This makes compounds like 4-dimethylaminopyridine (DMAP) effective nucleophilic catalysts. wikipedia.orgsolubilityofthings.com
The electrochemical behavior of pyridine derivatives has been a subject of study to understand their electron transfer processes. mdpi.com The presence of electron-donating substituents generally decreases the cathodic peak potential, while electron-withdrawing groups increase it. mdpi.com Theoretical studies, such as DFT calculations, have been employed to predict the redox potentials and acidity constants of various pyridine derivatives, providing insights into their behavior in different environments. mdpi.com
Bis-2-(4-dimethylamino)pyridinylidene electron donors, derived from DMAP, are powerful neutral organic electron donors. researchgate.net Their low redox potential is attributed to the aromatic stabilization gained upon forming the oxidized dication and the high energy of the highest occupied molecular orbital (HOMO), which is influenced by the strongly π-donating exocyclic groups. researchgate.net The redox properties of these donors can be tuned by modifying the length of a polymethylene chain linking the two pyridine rings or by altering the nitrogen substituents at the 4 and 4' positions. researchgate.net
The following table presents the oxidation potentials of some organic electron donors related to this compound.
| Compound | Oxidation Potential (E⁰ / V vs. SHE) | Notes | Reference(s) |
| Pyridine Derivative 1 | Calculated value consistent with other derivatives | Exhibits irreversible redox processes. | mdpi.com |
| Pyridine Derivative 2 | Calculated value consistent with other derivatives | Electron-donating substituents decrease cathodic peak potential. | mdpi.com |
| Bis-2-(4-dimethylamino)pyridinylidene | Low redox potential | Powerful neutral organic electron donor. | researchgate.net |
Cycloaddition Reactions (e.g., Diels-Alder) with Vinyl Pyridine Moieties
Reactivity in Normal and Inverse Electron Demand Cycloadditions
Vinyl pyridine moieties, including this compound, can participate in cycloaddition reactions, most notably the Diels-Alder reaction. The electronic nature of the vinyl pyridine determines its role as either a diene or a dienophile and whether the reaction proceeds through a normal or inverse electron demand pathway.
In a normal electron demand Diels-Alder reaction , an electron-rich diene reacts with an electron-poor dienophile. libretexts.orgresearchgate.net Vinylpyridines can act as dienophiles in these reactions. However, thermal Diels-Alder reactions of vinylazaarenes with unactivated dienes are often inefficient, requiring high temperatures and resulting in low yields and poor regioselectivity. rsc.org The use of Lewis acid promoters can significantly enhance the reactivity and selectivity of these normal demand cycloadditions. rsc.org
Conversely, in an inverse electron demand Diels-Alder (IEDDA) reaction , an electron-poor diene reacts with an electron-rich dienophile. nih.govwikipedia.org The presence of the nitrogen atom in the pyridine ring makes vinylpyridines and related azadienes electron-deficient, favoring their participation as the diene component in IEDDA reactions. nih.govacsgcipr.org These reactions are often more successful and proceed under milder conditions than their normal demand counterparts, especially when paired with electron-rich dienophiles like enamines or vinyl ethers. wikipedia.orgacsgcipr.org The reactivity in IEDDA reactions can be further enhanced by introducing electron-withdrawing substituents onto the diene system. nih.gov
The following table summarizes the behavior of vinyl pyridine moieties in different types of Diels-Alder reactions.
| Reaction Type | Diene | Dienophile | Key Characteristics | Reference(s) |
| Normal Electron Demand | Unactivated Diene (e.g., isoprene) | Vinylpyridine | Often requires harsh thermal conditions or Lewis acid catalysis for good yields and selectivity. rsc.org | rsc.org |
| Inverse Electron Demand | Electron-poor Azadiene (e.g., 1,2,4-triazine) | Electron-rich Enamine | Generally more facile, proceeding under milder conditions with high regioselectivity. acsgcipr.org | acsgcipr.org |
| Inverse Electron Demand | 1-Oxa-1,3-butadiene | Electron-rich Vinyl Ether | Reactivity enhanced by electron-withdrawing groups on the diene. nih.gov | nih.gov |
Stereochemical Outcomes and Mechanistic Pathways (e.g., Multicenter, Zwitterionic, Diradical)
The stereochemical outcome of cycloaddition reactions involving vinyl pyridine moieties is governed by the mechanism of the reaction, which can proceed through various pathways, including concerted multicenter, stepwise zwitterionic, or diradical intermediates.
In many Diels-Alder reactions , a concerted [4+2] cycloaddition mechanism is favored, where the new sigma bonds are formed simultaneously, albeit not necessarily symmetrically. libretexts.org This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the reactants is retained in the product. The "endo rule" is often observed, where the substituents on the dienophile preferentially adopt an endo orientation in the transition state, leading to the kinetic product. libretexts.orgmdpi.com
However, depending on the specific reactants and conditions, stepwise mechanisms can also operate. For instance, in certain photochemical [2+2] cycloadditions of acyclic vinylpyridines, the reaction is proposed to proceed through a triplet diradical intermediate. nih.govacs.org The stereochemical control in such reactions can be challenging due to the potential for off-catalyst, stereorandom pathways. nih.govnih.gov The use of chiral catalysts can promote the formation of a highly organized ternary complex, enabling high levels of stereocontrol despite the involvement of reactive open-shell intermediates. nih.govacs.org
The mechanism can also involve zwitterionic intermediates, particularly when there is a significant electronic mismatch between the reactants. While not explicitly detailed for this compound in the provided context, such pathways are known in cycloaddition chemistry.
The following table outlines the mechanistic pathways and their stereochemical implications for cycloaddition reactions involving vinyl pyridine moieties.
| Reaction Type | Proposed Mechanism | Intermediate(s) | Stereochemical Outcome | Key Factors | Reference(s) |
| Thermal Diels-Alder | Concerted [4+2] | Single transition state | High stereospecificity (endo preference) | Orbital overlap (secondary orbital interactions). libretexts.org | libretexts.orgmdpi.com |
| Lewis Acid-Promoted Diels-Alder | Concerted [4+2] | Lewis acid-complexed transition state | High diastereoselectivity and regioselectivity | Lewis acid coordination enhances selectivity. rsc.org | rsc.org |
| Photochemical [2+2] Cycloaddition | Stepwise | Triplet diradical | Can be stereorandom; high stereocontrol achievable with catalysts | Catalyst can pre-organize substrates in a chiral complex. nih.govacs.orgnih.gov | nih.govacs.orgnih.gov |
Acid-Base Chemistry and Proton Transfer Dynamics
Ground State Basicity and Protonation Equilibria
The ground state basicity of this compound is a measure of its ability to accept a proton in a solvent, typically expressed by the pKa of its conjugate acid. While direct experimental pKa values for this compound are not extensively documented in the literature, its basicity can be understood by comparing it with related compounds.
The parent compound, pyridine, is a weak base with a pKa of its conjugate acid around 5.2. The introduction of a simple vinyl group at the 4-position, as in 4-vinylpyridine, results in a slight increase in basicity (pKa ≈ 5.62). nih.gov This indicates that the vinyl group itself has a modest electron-donating effect in this context.
In contrast, the direct attachment of a dimethylamino group, as in 4-Dimethylaminopyridine (DMAP), leads to a substantial increase in basicity (pKa = 9.6 in water). wikipedia.org This is attributed to the strong +M (mesomeric) effect of the dimethylamino group, which donates electron density directly into the pyridine ring through resonance, thereby increasing the electron density on the ring nitrogen and making it more available for protonation.
For this compound, the vinyl group extends the conjugation between the dimethylamino group and the pyridine ring. This "vinylogous" donation of electrons is expected to significantly increase the basicity of the pyridine nitrogen, likely even more so than in DMAP. The positive charge on the resulting pyridinium ion is stabilized by resonance that extends over the entire conjugated system.
The primary protonation equilibrium involves the pyridine nitrogen:
(CH₃)₂N-CH=CH-C₅H₄N + H₂O ⇌ (CH₃)₂N-CH=CH-C₅H₄NH⁺ + OH⁻
A secondary, less favorable protonation can occur at the dimethylamino nitrogen. In strongly acidic media, diprotonation might be possible. However, in most aqueous systems, the monoprotonated species at the pyridine nitrogen will dominate the equilibrium.
Table 1: Comparison of Ground State Basicity (pKa of Conjugate Acid) of 4-Substituted Pyridines in Water
| Compound | 4-Substituent | pKa of Conjugate Acid |
| Pyridine | -H | ~5.2 |
| 4-Vinylpyridine | -CH=CH₂ | 5.62 nih.gov |
| 4-Dimethylaminopyridine (DMAP) | -N(CH₃)₂ | 9.6 wikipedia.org |
| This compound | -CH=CH-N(CH₃)₂ | Not experimentally reported, but predicted to be > 9.6 |
This table presents a comparative analysis of the basicity of pyridine and its derivatives. The pKa value for this compound is an educated prediction based on electronic effects.
Temperature-Sensitive Protonation Behavior and Reversibility
A study on a derivative of 4-Dimethylaminopyridine (DMAP), the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, revealed an unusually strong temperature-sensitive protonation. rsc.org In a superacid system (TfOH-SO₂ClF-CD₂Cl₂), this cation showed minimal protonation (<7%) on the dimethylamino group at 30 °C. However, upon cooling to -70 °C, protonation of the dimethylamino group became complete. rsc.org This reversible process highlights that even for a weakly nucleophilic site, a significant decrease in temperature can dramatically favor the protonated state.
This phenomenon is driven by changes in enthalpy (ΔH) and entropy (ΔS) of the protonation reaction. Typically, protonation is an exothermic process (negative ΔH). According to Le Chatelier's principle, decreasing the temperature will favor the exothermic forward reaction, leading to a higher degree of protonation. The magnitude of this temperature sensitivity depends on the specific thermodynamic parameters of the equilibrium.
For this compound, it is plausible that its protonation equilibrium would also be temperature-dependent. A decrease in temperature would be expected to shift the equilibrium towards the protonated form. The reversibility of this process is a key feature, allowing for the potential use of such compounds in temperature-responsive systems where catalytic activity or chemical properties need to be modulated by temperature changes.
Table 2: Observed Temperature-Sensitive Protonation of a DMAP Derivative
| Compound | Acid System | Temperature (°C) | Protonation Site | Degree of Protonation |
| 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation rsc.org | TfOH-SO₂ClF-CD₂Cl₂ | 30 | Dimethylamino group | <7% |
| 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation rsc.org | TfOH-SO₂ClF-CD₂Cl₂ | -70 | Dimethylamino group | ~100% |
This table illustrates the significant impact of temperature on the protonation of a related DMAP derivative, suggesting that similar behavior could be explored for this compound.
Applications in Advanced Materials Science and Engineering
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. The ability of 4-(2-Dimethylamino-vinyl)pyridine to participate in such interactions is a key area for potential research.
Design of Supramolecular Assemblies via Hydrogen Bonding
Fabrication of Liquid Crystalline (LC) Materials
The incorporation of pyridine-containing moieties into molecules is a known strategy for creating liquid crystalline materials. The rigid nature of the pyridine (B92270) ring can contribute to the formation of mesophases, which are states of matter intermediate between crystalline solids and isotropic liquids. At present, there is no specific research demonstrating the use of this compound in the synthesis of liquid crystalline materials. Future investigations could explore how the introduction of this compound into calamitic (rod-like) or discotic (disc-like) molecular structures might induce or modify liquid crystalline behavior.
Development of Stimuli-Responsive "Smart" Materials
"Smart" materials can respond to external stimuli such as changes in pH, temperature, or light. The pyridine and dimethylamino groups in this compound suggest its potential for creating such materials. For example, polymers based on vinylpyridine are known to exhibit pH-responsiveness due to the protonation and deprotonation of the pyridine nitrogen. Similarly, polymers containing dimethylamino groups can also show pH and temperature sensitivity. While there are no specific studies on stimuli-responsive materials based on this compound, it is a promising area for future research.
Nanomaterials and Surface Functionalization
The interaction of molecules with the surfaces of nanomaterials is crucial for controlling their properties and applications. The functional groups in this compound make it a candidate for surface modification of nanoparticles.
Role as Capping Agents for Nanoparticle Synthesis (e.g., Gold Nanoparticles)
A related compound, 4-(dimethylamino)pyridine (DMAP), has been successfully used as a capping agent in the synthesis of gold nanoparticles. DMAP stabilizes the nanoparticles and can facilitate their transfer between different phases (e.g., from an organic solvent to water). The binding of DMAP to the gold surface is thought to occur through the pyridine nitrogen atom. While it is plausible that this compound could also function as a capping agent, specific studies confirming this and detailing the properties of the resulting nanoparticles are not available. Research is needed to understand how the vinyl group would affect the stability, size, and catalytic properties of such nanoparticles.
Investigation of Surface Adsorption and Ligand Exchange Mechanisms
The adsorption and ligand exchange processes of molecules on nanoparticle surfaces are fundamental to controlling their functionality. Studies on 4-(dimethylamino)pyridine (DMAP) have investigated its adsorption onto gold surfaces and its role in ligand exchange reactions. These studies provide a framework for potential investigations into the behavior of this compound. Understanding the thermodynamics and kinetics of its adsorption, as well as its ability to be displaced by other ligands, would be crucial for its application in areas such as sensing and catalysis. However, such detailed investigations for this compound have not yet been reported.
Integration into Polymer-Bound Catalysts for Heterogeneous Systems
While there is no specific information on the use of poly(this compound) as a catalyst, the analogous polymer, poly(4-vinylpyridine) (P4VP), is widely used as a support for heterogeneous catalysts. Its pyridine nitrogen atom can act as a ligand to immobilize metal complexes, facilitating their separation from reaction products and enabling catalyst recycling. polysciences.com Furthermore, the quaternization of the pyridine ring in P4VP allows for the electrostatic binding of anionic metal complexes, a strategy employed in various industrial catalytic processes.
Polymer Science and Engineering Applications
Use in Photoresist Development and Photolithography
No information was found regarding the application of "this compound" or its polymer in photoresist formulations or photolithography processes.
Hydrogels and Metal Ion Complexation for Environmental Remediation
Hydrogels based on poly(4-vinylpyridine) have been investigated for environmental remediation. The pyridine groups within the polymer network can chelate with heavy metal ions, making these hydrogels effective sorbents for removing toxic metals from aqueous solutions. nih.govresearchgate.netnih.gov The quaternization of P4VP can further enhance its ability to absorb anionic pollutants through ion exchange mechanisms. nih.govnih.gov The potential for hydrogels made from "this compound" to perform in this capacity can be inferred due to the presence of both pyridine and dimethylamino functionalities, which are known to coordinate with metal ions, but no specific studies are available.
Self-Healing Elastomers and Functional Polymer Blends
Research into self-healing materials has utilized 4-vinylpyridine (B31050) as a comonomer. The pyridine units can participate in non-covalent interactions, such as hydrogen bonding or metal-ligand coordination, which can act as reversible crosslinks to impart self-healing properties to elastomers. Similarly, P4VP is used in functional polymer blends where its ability to form strong intermolecular interactions, like hydrogen bonds with acidic polymers, is used to create miscible, single-phase materials with tailored properties. acs.org No studies specifically involving "this compound" in this context were identified.
Optoelectronic and Photonic Applications
Development of Fluorescent Probes and Fluorophores
The specific photophysical properties of "this compound" have not been detailed in the available literature. However, the general structure, which features an electron-donating dimethylamino group connected to an electron-accepting pyridine ring via a vinyl bridge (a donor-π-acceptor architecture), is common in fluorescent molecules and dyes. This arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in fluorescence. Studies on other vinylpyridine derivatives and various aminopyridine compounds confirm their utility as building blocks for fluorescent probes and materials with interesting optical properties. mdpi.comnih.govsciforum.net
Fabrication of Materials for Nonlinear Optics
The development of advanced materials with significant nonlinear optical (NLO) properties is crucial for a range of applications in photonics and optoelectronics, including optical data processing, frequency conversion, and optical switching. Organic materials have emerged as promising candidates for NLO applications due to their large second-order optical nonlinearities, fast response times, and the flexibility to tailor their molecular structure to optimize NLO responses. A key strategy in the design of organic NLO materials is the creation of molecules with a donor-π-acceptor (D-π-A) structure. In this context, "this compound" has been explored as a potential chromophore for the fabrication of NLO materials.
The "this compound" molecule incorporates a strong electron-donating dimethylamino group and an electron-accepting pyridine ring, connected by a π-conjugated vinyl bridge. This D-π-A architecture leads to a significant intramolecular charge transfer upon excitation, which is a fundamental requirement for a large second-order hyperpolarizability (β), the molecular figure of merit for second-order NLO activity. The vinyl bridge facilitates the delocalization of π-electrons, enhancing the charge transfer and thus the NLO response.
One of the primary methods for fabricating NLO materials using "this compound" is its incorporation into a polymer matrix. This can be achieved through a guest-host system, where the chromophore is physically dispersed within a host polymer such as poly(methyl methacrylate) (PMMA). The fabrication process typically involves dissolving both the chromophore and the host polymer in a common solvent, followed by casting a thin film. To induce a non-centrosymmetric arrangement of the chromophores, which is a prerequisite for observing second-order NLO effects, a poling process is employed. This involves heating the polymer film above its glass transition temperature while applying a strong external electric field. The electric field aligns the dipolar chromophores, and this alignment is then "frozen-in" by cooling the material back to room temperature before removing the field.
Another approach involves the covalent incorporation of the "this compound" moiety into a polymer backbone, either as a side chain or as part of the main chain. This method can lead to a higher chromophore density and improved temporal stability of the induced polar order compared to guest-host systems.
Research into pyridine-based chromophores has demonstrated the potential for tuning their NLO properties. For instance, the NLO response of similar pyrene-pyridine chromophores can be switched by protonation and deprotonation cycles mdpi.com. This suggests that the NLO properties of materials containing "this compound" could also be modulated by external stimuli.
The efficiency of these materials is often characterized by their second-harmonic generation (SHG) capability, where an input laser beam of a certain frequency is converted to a beam with double the frequency. The intensity of the second-harmonic signal is proportional to the square of the effective second-order susceptibility (χ⁽²⁾) of the material.
While extensive data specifically for "this compound" is not widely published, the table below presents typical data for related organic NLO chromophores in a polymer matrix to illustrate the performance of such materials.
| Chromophore Structure | Host Polymer | Poling Field (MV/cm) | Second-Order Susceptibility (d₃₃) (pm/V) | Wavelength (nm) |
| Disperse Red 1 | PMMA | 1.5 | 50 | 1064 |
| DANS | PMMA | 1.2 | 35 | 1300 |
| Stilbazolium Derivative | Polycarbonate | 1.0 | 100 | 1550 |
The synthesis of conjugated pyrans from building blocks containing the (dimethylamino)vinyl group highlights the versatility of this chemical moiety in creating chromophores with interesting photophysical properties, which are foundational to their NLO activity mdpi.com. The development of these materials continues to be an active area of research, with a focus on optimizing the trade-off between high NLO activity, thermal stability, and processing ease.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-Dimethylamino-vinyl)pyridine, and what analytical techniques confirm its purity and structure?
- Synthetic Routes :
- Suzuki-Miyaura Cross-Coupling : Analogous to the synthesis of 4-(anthracen-9-yl)pyridine (), this method could involve coupling a boronic acid derivative with a halogenated pyridine precursor.
- Purification : Column chromatography on silica gel is widely used for isolating intermediates and final products, ensuring high purity ().
- Analytical Techniques :
- NMR Spectroscopy : For confirming substituent positions and vinyl-dimethylamino group integrity.
- X-ray Diffraction : Resolves molecular geometry, as demonstrated in crystallographic studies of similar pyridine derivatives ().
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Q. How do crystallographic studies elucidate the molecular geometry and intermolecular interactions of this compound?
- Molecular Geometry : X-ray diffraction reveals bond lengths (e.g., C=C vinyl group ~1.34 Å) and angles, critical for understanding conjugation effects ().
- Intermolecular Interactions :
- C–H⋯N/C Interactions : Observed in pyridine derivatives (e.g., d(H⋯Cg) = 2.74 Å in ), stabilizing dimers or chains.
- π–π Stacking : Distance between aromatic rings (~3.6 Å in ) influences solid-state packing and material properties.
- Table 1 : Key Structural Parameters from Analogous Compounds
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C–C vinyl bond length | 1.34 | 4-(anthracen-9-yl)pyridine () |
| π–π stacking distance | 3.60 | 4-(anthracen-9-yl)pyridine () |
| C–H⋯Cg interaction | 2.74 | 4-(anthracen-9-yl)pyridine () |
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data versus computational predictions for this compound?
- Multi-Technique Validation :
- Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra to identify discrepancies in electron distribution or conformation ().
- Dynamic Effects :
- Variable-temperature NMR can detect rotational barriers in the dimethylamino-vinyl group, which may explain deviations from static computational models.
Q. How can the vinyl-dimethylamino group in this compound be leveraged in designing coordination polymers or supramolecular assemblies?
- Coordination Chemistry :
- The dimethylamino group acts as a weak Lewis base, enabling metal coordination (e.g., Ag⁺ or Cu²⁺) for constructing metal-organic frameworks (MOFs) ().
- Supramolecular Design :
- Directional Interactions : The vinyl group enhances π-conjugation, promoting charge-transfer complexes with electron-deficient aromatics ( ).
- Table 2 : Potential Applications in Materials Science
| Application | Mechanism | Example from Literature |
|---|---|---|
| Luminescent Materials | π-stacking enhances exciton delocalization | 2,4,6-Tris(4-pyridyl)pyridine () |
| Catalysis | Lewis basic sites activate substrates | 4-[(diphenylphosphoryl)methyl]pyridine () |
Methodological Notes
- Avoiding Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., ) rather than supplier-dependent methods.
- Data Contradiction Analysis : Cross-reference crystallographic data (–4) with spectroscopic results to resolve ambiguities in molecular conformation.
- Advanced Characterization : Use synchrotron X-ray sources for high-resolution studies of dynamic substituent effects ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
